4-[(3-Chloro-5-fluorophenyl)oxy]aniline
Description
4-[(3-Chloro-5-fluorophenyl)oxy]aniline is an aromatic amine featuring a central aniline moiety (C₆H₅NH₂) substituted at the para position with a phenoxy group. The phenoxy group itself is substituted with chlorine and fluorine at the 3- and 5-positions, respectively.
The compound’s electron-withdrawing substituents (Cl, F) and the ether linkage likely influence its reactivity, solubility, and stability. For instance, the phenoxy oxygen may participate in resonance effects, modulating the electron density of the aniline ring and affecting its acidity or nucleophilicity.
Properties
CAS No. |
1311137-77-5 |
|---|---|
Molecular Formula |
C12H9ClFNO |
Molecular Weight |
237.66 g/mol |
IUPAC Name |
4-(3-chloro-5-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9ClFNO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 |
InChI Key |
LYRHKEYDJVVZQP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
4-[(3-Chloro-5-fluorophenyl)oxy]aniline is primarily recognized as an intermediate in the synthesis of potent anticancer agents, particularly in the development of quinazoline derivatives. For instance, it is a precursor in the synthesis of Afatinib, a drug used for treating non-small cell lung cancer (NSCLC). The compound's structure allows for modifications that enhance its efficacy against cancer cells by inhibiting specific kinases involved in tumor growth .
Table 1: Synthesis Pathways Involving this compound
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Afatinib | Condensation with 4-fluoroaniline | 91.4% | |
| Quinazoline derivative | Cyclization reaction | Not specified |
Organic Synthesis
Catalyst-Free Reactions:
Recent studies have demonstrated that this compound can participate in catalyst-free reactions to form C=N bonds with various aldehydes and amines. This ability to react under mild conditions without catalysts makes it a valuable compound in synthetic organic chemistry, allowing for the late-stage functionalization of complex molecules .
Table 2: Reaction Conditions for C=N Bond Formation
| Substrate | Solvent | Yield (%) | Notes |
|---|---|---|---|
| Aniline | Methanol | 30-75% | Varies with solvent choice |
| Fluorinated substrates | Various solvents | Up to 90% | Tolerant to functional groups |
Material Science
Fluorescent Materials:
The incorporation of this compound into polymer matrices has shown potential for creating fluorescent materials. These materials are useful in various applications, including sensors and imaging technologies. The fluorine atom enhances the electronic properties of the compound, making it suitable for such applications .
Case Studies
Case Study 1: Afatinib Synthesis
A detailed investigation into the synthesis of Afatinib highlighted the role of this compound as a crucial intermediate. The study optimized reaction conditions to achieve high yields while minimizing by-products, demonstrating its significance in pharmaceutical manufacturing .
Case Study 2: Catalyst-Free Protocol
In another study, researchers explored a catalyst-free protocol using this compound to synthesize Schiff bases from aldehydes and amines. The method proved efficient, yielding products with minimal environmental impact due to the absence of metal catalysts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-[(3-Chloro-5-fluorophenyl)oxy]aniline, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Position and Electronic Effects: The phenoxy group in the target compound introduces an ether linkage absent in analogs like 4-(3-Chloro-4-fluorophenyl)aniline. This oxygen atom can delocalize electron density, reducing the basicity of the aniline’s NH₂ group compared to non-phenoxy analogs .
Functional Group Diversity :
- Carboxylic acid derivatives (e.g., 4-(3-Chloro-5-fluorophenyl)benzoic acid) offer distinct reactivity, such as salt formation or conjugation with amines, broadening their utility in drug design compared to the aniline-based target compound .
Biological and Industrial Applications: HCl salts (e.g., 3-(3-Chloro-5-fluorophenyl)aniline HCl) improve solubility for pharmacological use, whereas the target compound’s phenoxy group may favor herbicidal activity, akin to commercial phenoxy herbicides . The CF₃-containing analog’s resistance to metabolic degradation makes it suitable for long-acting agrochemicals .
Synthetic Accessibility: Direct halogenation or coupling reactions are common for simpler analogs, but the target compound’s phenoxy linkage may require multi-step synthesis, increasing production complexity .
Research Findings and Implications
- Thermal Stability: Chloro-fluoro anilines generally exhibit melting points between 80–120°C, as seen in 3-Fluoro-4-methoxyaniline (mp 81–84°C) .
- The presence of fluorine may mitigate reactivity but necessitates evaluation of metabolic byproducts .
- Market Trends : Fluorinated anilines are in demand for high-value pharmaceuticals, as reflected in market analyses of analogs like 4-(Pentafluorosulfanyl)aniline .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
One common approach involves the reaction of a halogenated phenol derivative with an aniline under basic or catalytic conditions to form the ether linkage.
- Starting materials: 3-chloro-5-fluorophenol and 4-aminophenol or its derivatives.
- Base: Potassium carbonate or other suitable bases in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Conditions: Heating under reflux overnight to facilitate ether bond formation.
- Work-up: Cooling, filtration of precipitated product, washing with water until neutral pH, and drying under vacuum.
Example from industrial synthesis:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Dissolution | 3-chloro-5-fluorophenol and 4-aminophenol hydrochloride in isopropyl alcohol with anhydrous K2CO3 | Formation of phenolate ion |
| Heating | Reflux overnight in isopropyl alcohol | Ether bond formation via nucleophilic substitution |
| Isolation | Cooling, filtration, washing with water | Pale white solid of 4-[(3-chloro-5-fluorophenyl)oxy]aniline |
| Yield | Approx. 60-70% | Purity >90% by HPLC |
This method is effective for producing the target compound with reasonable yield and purity.
One-Pot Multi-Step Synthesis Involving Intermediate Formation
Industrial patent literature describes a more complex, one-pot process involving:
- Reduction of intermediates such as nitro or iodo-substituted phenyl derivatives using iron powder and ammonium chloride in ethanol/water reflux.
- Subsequent condensation with 4-chloro-6-iodoquinazoline derivatives.
- Use of solvents like N-methylpyrrolidinone (NMP), isopropanol, and water for crystallization and purification.
- Controlled temperature profiles (20–90°C) to optimize reaction and crystallization.
Key reaction parameters and outcomes:
| Parameter | Details |
|---|---|
| Reducing agent | Iron powder (70 mesh), ammonium chloride |
| Solvents | Ethanol, water, dichloromethane, isopropanol |
| Temperature | Reflux for reduction; 20–50°C for crystallization |
| Purification | Sequential washing with water and isopropanol; drying under vacuum at ~60°C |
| Yield | Up to 60% for intermediates; final product purity >92% by HPLC |
This method allows for the preparation of complex intermediates leading to the target compound and is suitable for scale-up.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| SNAr with K2CO3 base | 3-chloro-5-fluorophenol + 4-aminophenol hydrochloride + K2CO3 | Isopropyl alcohol | Reflux overnight | 60-70 | >90 | Simple, scalable |
| One-pot reduction and coupling | Nitro/iodo intermediates + iron powder + ammonium chloride | Ethanol, water, NMP, isopropanol | Reflux 5h + 20-50°C crystallization | ~60 | >92 | Industrially relevant, multi-step |
| Condensation/cyclization (Afatinib route) | 4-fluoro-3-chloroaniline + DMF dimethyl acetal | Toluene | 105-110°C, 1-10h | Not specified | High (for intermediates) | Complex, medicinal chemistry focus |
Research Findings and Notes
- The nucleophilic aromatic substitution method is favored for its straightforwardness and relatively high yield.
- The multi-step one-pot process provides high purity and is suitable for industrial scale but requires careful control of reaction parameters.
- The condensation and cyclization methods, while more complex, offer pathways to functionalized derivatives and demonstrate the chemical versatility of the 3-chloro-5-fluorophenyl moiety.
- Purification typically involves crystallization from isopropanol or acetone and washing with water to remove inorganic residues.
- Analytical verification is commonly performed by HPLC, NMR (1H and 13C), and melting point determination to ensure product identity and purity.
Q & A
Q. What are the optimal synthetic routes for 4-[(3-Chloro-5-fluorophenyl)oxy]aniline, and how can purity be maximized?
The compound is typically synthesized via nucleophilic aromatic substitution, where 3-chloro-5-fluorophenol reacts with a halogenated aniline derivative (e.g., 4-iodoaniline) under basic conditions. Potassium carbonate in DMF at 80–100°C facilitates the ether bond formation . To ensure high purity:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation.
- Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted phenol or oxidized intermediates .
- Characterize the product using /-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR confirms the presence of aromatic protons and the aniline NH group (δ 5.2–5.5 ppm, broad singlet). -NMR identifies fluorine environments (δ -110 to -120 ppm for para-fluorine) .
- FT-IR : Peaks at ~3400 cm (N-H stretch) and 1250 cm (C-O-C ether stretch) are diagnostic .
- X-ray crystallography : Resolves crystal packing and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro-5-fluoro substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl and F groups deactivate the phenyl ring, directing electrophilic substitution to the para position of the aniline moiety. In Suzuki-Miyaura couplings, the chloro substituent can act as a leaving group, enabling further functionalization. Computational studies (DFT) reveal that the substituents lower the HOMO energy, reducing nucleophilicity but enhancing stability toward oxidation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. To address this:
Q. How can computational modeling predict interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs. The chloro and fluoro groups often occupy hydrophobic pockets, while the aniline NH forms hydrogen bonds .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS). Pay attention to π-π stacking between the phenyl rings and target residues .
Methodological Challenges
Q. How to mitigate degradation during long-term storage?
- Store under inert atmosphere (argon) at -20°C in amber vials.
- Add stabilizers like BHT (0.1%) to prevent oxidation of the aniline group .
- Monitor degradation via periodic HPLC analysis; degradation products include quinone derivatives (λ ~450 nm) .
Q. What analytical approaches distinguish between regioisomeric byproducts?
- 2D NMR (COSY, NOESY) : Identifies coupling between adjacent aromatic protons.
- LC-MS/MS : Fragmentation patterns differ for regioisomers (e.g., m/z 252 vs. 254 for chloro-fluoro positional variants) .
Comparative Studies
Q. How does this compound compare to analogs in pharmacological screens?
In kinase inhibition assays, this compound shows 10-fold higher selectivity for JAK2 over JAK1 compared to 4-[(4-fluorophenyl)oxy]aniline, attributed to the chloro group’s steric bulk. However, it is less potent than trifluoromethylated analogs due to reduced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
